
Ceramide (Brain, Porcine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceramide (Brain, Porcine) is a bioactive sphingolipid derived from the brain tissue of pigs. It is a crucial component of cell membranes and plays a significant role in cellular signaling pathways. Ceramides are composed of a sphingoid long-chain base linked to an acyl chain via an amide bond. They are involved in various cellular processes, including apoptosis, cell differentiation, and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
Ceramide (Brain, Porcine) can be synthesized through several methods. One common approach involves the condensation of sphingosine with fatty acids. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the amide bond .
Industrial Production Methods
Industrial production of ceramides often involves extraction from natural sources, such as porcine brain tissue. The extraction process includes homogenization, solvent extraction, and purification steps to isolate the ceramide. Advanced techniques like high-performance liquid chromatography (HPLC) are used to achieve high purity levels .
化学反应分析
Types of Reactions
Ceramide (Brain, Porcine) undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert ceramides into dihydroceramides, which have different biological activities.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Phosphorylcholine donors in the presence of catalysts.
Major Products
- Ceramide-1-phosphate
- Dihydroceramides
- Sphingomyelin
科学研究应用
Ceramide (Brain, Porcine) has a wide range of scientific research applications:
- Chemistry : Used as a model compound to study lipid chemistry and membrane biophysics .
- Biology : Investigated for its role in cellular signaling pathways, apoptosis, and cell differentiation .
- Medicine : Explored for its potential therapeutic applications in treating neurodegenerative diseases, cancer, and metabolic disorders .
- Industry : Utilized in the cosmetic industry for its skin barrier-enhancing properties .
作用机制
Ceramide (Brain, Porcine) exerts its effects through several molecular mechanisms:
- Cell Signaling : Acts as a second messenger in various signaling pathways, including those involved in apoptosis and inflammation .
- Molecular Targets : Targets include protein kinases, phosphatases, and other signaling molecules .
- Pathways Involved : Involved in the sphingolipid metabolic pathway, which regulates cell growth, differentiation, and apoptosis .
相似化合物的比较
Ceramide (Brain, Porcine) can be compared with other similar compounds, such as:
- Dihydroceramide : Lacks the double bond in the sphingoid base, resulting in different biological activities .
- Phytoceramide : Contains a hydroxyl group at the C4 position, commonly found in plants .
- Sphingomyelin : A complex sphingolipid formed by the substitution of ceramide with phosphorylcholine .
Uniqueness
Ceramide (Brain, Porcine) is unique due to its specific fatty acid composition and its origin from porcine brain tissue, which may confer distinct biological properties compared to ceramides from other sources .
属性
分子式 |
C36H71NO3 |
|---|---|
分子量 |
566.0 g/mol |
IUPAC 名称 |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+ |
InChI 键 |
VODZWWMEJITOND-OWWNRXNESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


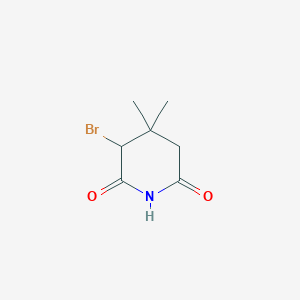
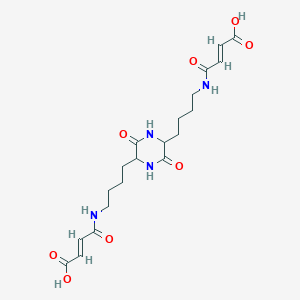
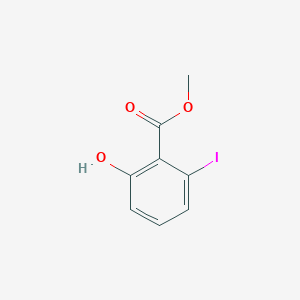
![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)
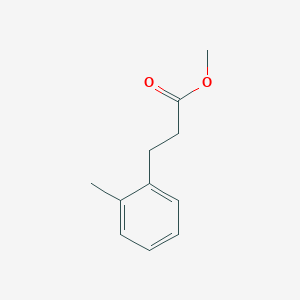


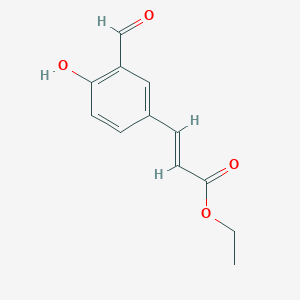
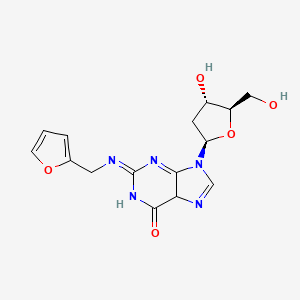
![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)
![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
